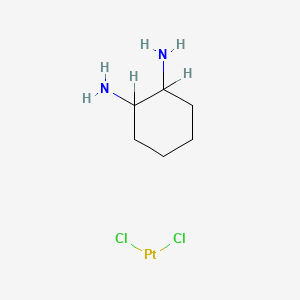
Dichloro(1,2-diaminocyclohexane)platinum(II)
描述
Dichloro(1,2-diaminocyclohexane)platinum(II) is a platinum-based compound with the chemical formula [C6H10(NH2)2]PtCl2. It is known for its significant applications in the field of chemotherapy, particularly in the treatment of various cancers. This compound is a derivative of platinum and is structurally related to other platinum-based chemotherapeutic agents like cisplatin and oxaliplatin .
作用机制
Target of Action
Dichloro(1,2-diaminocyclohexane)platinum(II), also known as DACHPt, primarily targets DNA within the cell . It binds to DNA and inhibits DNA synthesis and repair by forming covalent bonds with the amino groups of proteins .
Mode of Action
DACHPt interacts with its target, DNA, by forming covalent bonds with the amino groups of proteins . This interaction inhibits DNA synthesis and repair, which can lead to cell death .
Biochemical Pathways
DACHPt affects the DNA synthesis and repair pathways . By binding to DNA and inhibiting these pathways, DACHPt can disrupt the normal functioning of cells and lead to cell death .
Pharmacokinetics
The pharmacokinetics of DACHPt are influenced by its poor solubility and unfavorable pharmacokinetics . The use of nanoscale drug delivery systems may improve the bioavailability of dachpt .
Result of Action
The result of DACHPt’s action is the inhibition of DNA synthesis and repair , leading to cell death . This makes DACHPt a potent chemotherapeutic agent with a wide spectrum of anticancer activity .
Action Environment
The action of DACHPt can be influenced by environmental factors. For example, the use of nanoscale drug delivery systems can enhance the efficacy of DACHPt and reduce its side effects . Additionally, the photothermal effect of gold nanoshells used as a drug delivery system can result in a synergistically combined chemo-photothermotherapy .
生化分析
Biochemical Properties
Dichloro(1,2-diaminocyclohexane)platinum(II) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds with the amino groups of proteins .
Cellular Effects
Dichloro(1,2-diaminocyclohexane)platinum(II) has profound effects on various types of cells and cellular processes. It influences cell function by interfering with DNA replication, thereby preventing cancer cells from dividing . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Dichloro(1,2-diaminocyclohexane)platinum(II) is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to DNA and inhibits DNA synthesis and repair .
Metabolic Pathways
Dichloro(1,2-diaminocyclohexane)platinum(II) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Dichloro(1,2-diaminocyclohexane)platinum(II) is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with 1,2-diaminocyclohexane in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of potassium tetrachloroplatinate(II) in water.
- Addition of 1,2-diaminocyclohexane to the solution.
- Stirring the mixture at room temperature for several hours.
- Precipitation of the product by adjusting the pH or by adding a suitable precipitating agent .
Industrial Production Methods
Industrial production of dichloro(1,2-diaminocyclohexane)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other nucleophiles.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or organic solvents with the addition of nucleophiles like ammonia or thiourea.
Oxidation and Reduction Reactions: These reactions often require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituents and the reaction conditions. For example, substitution of chloride ligands with ammonia results in the formation of ammine complexes .
科学研究应用
Dichloro(1,2-diaminocyclohexane)platinum(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Primarily used in chemotherapy for the treatment of cancers such as colorectal, ovarian, and lung cancers.
Industry: Employed in the development of new materials and nanotechnology applications.
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based chemotherapeutic agent with a similar mechanism of action but different side effect profile.
Uniqueness
Dichloro(1,2-diaminocyclohexane)platinum(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. It exhibits higher antitumor activity and reduced cross-resistance with other platinum-based drugs, making it a valuable addition to the arsenal of chemotherapeutic agents .
属性
IUPAC Name |
cyclohexane-1,2-diamine;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCIXRVXCLADM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52691-24-4, 61848-66-6, 61848-70-2 | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (E)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(II), (cyclohexane-1,2-diammine)dichloro-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (SP-4-2)-[(1R,2R)-cyclohexane 1,2-diamine-kN, kN']-[dichloro]Platinum (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
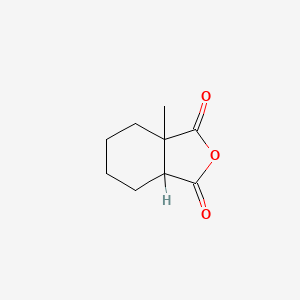
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)

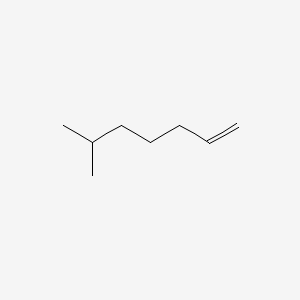
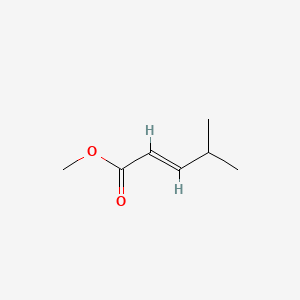
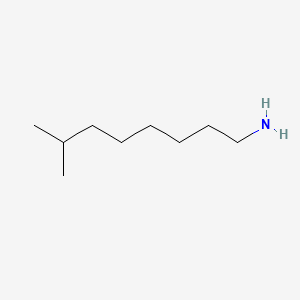



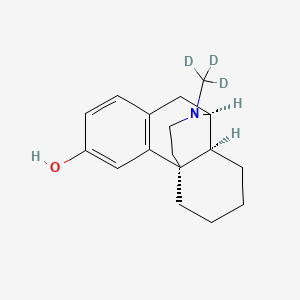
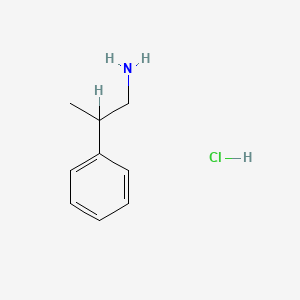
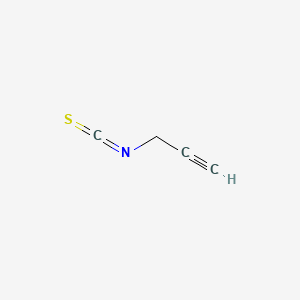
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)
